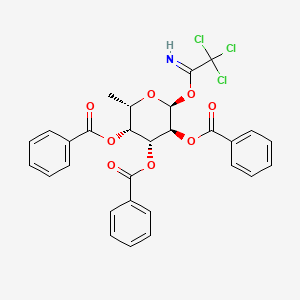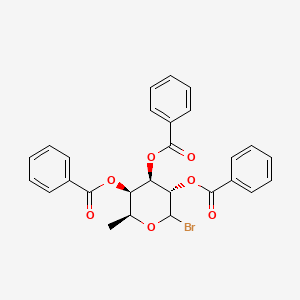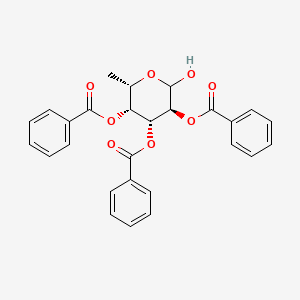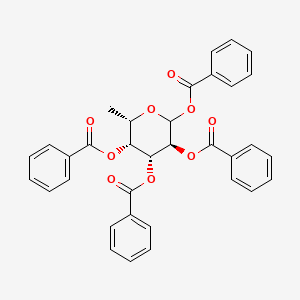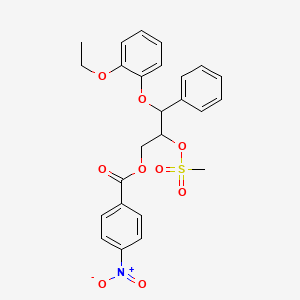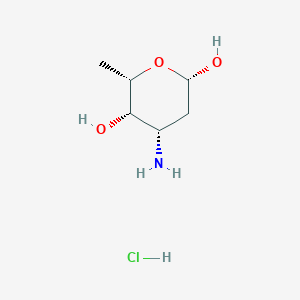
L-Daunosamine, Hydrochloride
Vue d'ensemble
Description
Synthesis Analysis
L-Daunosamine Hydrochloride and its derivatives have been synthesized through various methods:
- Parker and Chang (2005) described a high-yield synthesis of carbamate-protected glycals of L-Daunosamine using a chemoselective insertion of a rhodium nitrene in an allylic C-H bond (Parker & Chang, 2005).
- Ding et al. (2011) developed an efficient synthesis of L-Daunosamine glycosides through a BF(3)·OEt(2) promoted tandem hydroamination/glycosylation method (Ding et al., 2011).
Molecular Structure Analysis
The molecular structure of L-Daunosamine Hydrochloride is characterized by its unique arrangement of amino and hydroxy groups, crucial for its chemical properties and reactivity.
Chemical Reactions and Properties
- Syntheses involving photoinduced acylnitrene aziridination have been reported for L-Daunosamine, leading to the formation of 3-amino-3-N,4-O-carbonyl-2,3,6-trideoxy precursors to the aminosugar methyl glycosides (Mendlik et al., 2006).
- Jurczak et al. (1992) achieved the synthesis of L-Daunosamine from L-aspartic acid, utilizing vinylmagnesium chloride for high stereoselectivity (Jurczak et al., 1992).
Applications De Recherche Scientifique
Application in Medicinal Chemistry
- Summary of the application : L-Daunosamine, Hydrochloride is used in the synthesis of novel derivatives of daunorubicin . Daunorubicin is an anthracycline antibiotic that is used as a first-line drug in the therapy of oncological diseases, particularly leukemias and solid tumors .
- Methods of application or experimental procedures : The modification of daunorubicin on its NH2 moiety is a well-established synthetic approach to obtain novel derivatives of this compound . This involves alkylation under phase-transfer catalysis and an amine addition across an activated multiple bond .
- Results or outcomes obtained : A series of daunorubicin derivatives retaining the amine functionality have been obtained, which could also be used as potential precursors for further transformations .
Application in Synthetic Biology
- Summary of the application : L-Daunosamine, Hydrochloride is used in the synthesis of derivatives of L-daunosamine and its C-3 epimer .
- Methods of application or experimental procedures : The key step in the synthesis involves the asymmetric conjugate addition of a homochiral lithium amide to tert-butyl (E,E)-hexa-2,4-dienoate, followed by osmium tetroxide-catalysed dihydroxylation of the resulting adducts .
- Results or outcomes obtained : This provides a concise route to methyl L-daunosaminide hydrochloride and methyl 3-epi-D-daunosaminide hydrochloride .
Safety And Hazards
Orientations Futures
The modification of daunorubicin on its NH2 moiety, which includes the daunosamine part, is a well-established synthetic approach to obtain novel derivatives of this compound5. These modifications are considered to be the most sensitive part of a molecule in terms of biological response to chemical transformations5. Therefore, future research may focus on developing new synthetic sequences with stereochemical diversity6.
Propriétés
IUPAC Name |
(2S,4S,5S,6S)-4-amino-6-methyloxane-2,5-diol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3.ClH/c1-3-6(9)4(7)2-5(8)10-3;/h3-6,8-9H,2,7H2,1H3;1H/t3-,4-,5-,6+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLNTUORJIVKDRG-VKYWDCQCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)O)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@H](O1)O)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Daunosamine, Hydrochloride | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



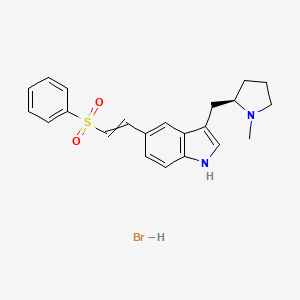
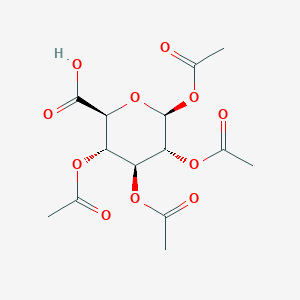
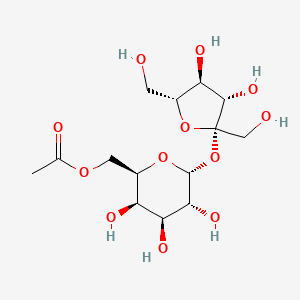
![Hellebrigeninmonoacetat [German]](/img/structure/B1140248.png)
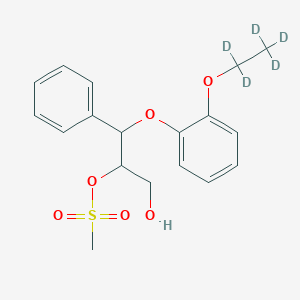

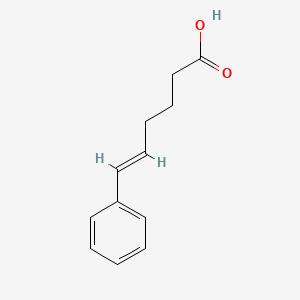
![[(2S,3R,4R,5S,6S)-4,5-Dibenzoyloxy-2-methyl-6-[(2R,3R,4S,5S,6R)-2,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-3-yl]oxyoxan-3-yl] benzoate](/img/structure/B1140257.png)
